molecular formula C7H6F4N2 B13102383 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine

1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine

Cat. No.: B13102383
M. Wt: 194.13 g/mol
InChI Key: AWEFEFLRVKINKP-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine is an organic compound that features a hydrazine group attached to a fluorinated aromatic ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and trifluoromethyl groups. These groups impart distinct reactivity and stability characteristics, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Chemical Properties

1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine can be synthesized through various methods, often involving the reaction of hydrazine with fluorinated aromatic compounds. The presence of trifluoromethyl groups enhances the compound's reactivity and stability, making it suitable for further chemical modifications.

Agrochemical Applications

Pesticide Development:
The compound serves as an important intermediate in the synthesis of various pesticides. For instance, derivatives of this compound are utilized in the production of herbicides and insecticides due to their effective biological activity against target pests. Research indicates that compounds with trifluoromethyl substitutions exhibit increased potency, which is crucial for developing more effective agrochemicals .

Case Study:
A study highlighted the synthesis of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine, a related compound, which demonstrated significant efficacy as a pesticide. The process involved selective reactions under milder conditions compared to traditional methods, showcasing the potential for optimizing pesticide formulations .

Pharmaceutical Applications

Antimalarial Activity:
Recent findings suggest that compounds related to this compound exhibit potential antimalarial properties. Lead optimization studies have identified derivatives that effectively inhibit Plasmodium falciparum, the parasite responsible for malaria. This highlights the compound's relevance in developing new therapeutic agents for malaria prophylaxis .

Case Study:
In Phase IIa clinical studies, a derivative showed promising results in providing single-dose cures for malaria, emphasizing the importance of hydrazine derivatives in pharmaceutical research and development .

Material Science Applications

Polymeric Materials:
The unique properties of this compound make it suitable for incorporation into polymeric materials. Its fluorinated nature can enhance the thermal and chemical stability of polymers, which is advantageous in industrial applications.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
AgrochemicalsPesticide synthesisIncreased efficacy against pests
PharmaceuticalsAntimalarial drug developmentEffective against Plasmodium falciparum
Material ScienceEnhancing polymer stabilityImproved thermal and chemical resistance

Mechanism of Action

The mechanism by which 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine exerts its effects is primarily through its reactivity with various chemical species. The hydrazine group can form stable bonds with electrophiles, while the fluorinated aromatic ring can participate in various chemical transformations. These interactions can influence molecular targets and pathways, making the compound useful in different applications .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylhydrazine
  • 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
  • 1-(1-(2-fluoro-6-(trifluoromethyl)phenyl)ethyl)hydrazine

Uniqueness: 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This positioning influences its reactivity and stability, distinguishing it from other similar compounds .

Biological Activity

Antimicrobial Properties

Hydrazine derivatives have shown promising antimicrobial activities in various studies. The presence of fluorine and trifluoromethyl groups in 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine may enhance its antimicrobial potential.

A study on similar compounds revealed that hydrazide-hydrazones possess a wide spectrum of bioactivity, including antibacterial, antitubercular, and antifungal properties . While specific data for this compound is not available, we can draw parallels to related structures.

Antitumor Activity

Some hydrazine derivatives have exhibited cytotoxic effects against cancer cell lines. The trifluoromethyl group, in particular, has been associated with enhanced biological activity in various drug molecules .

Enzyme Interactions

The compound's structure suggests potential interactions with enzymes and receptors. The trifluoromethyl group may enhance binding affinity and specificity towards biological targets.

Research Findings and Case Studies

While direct studies on this compound are lacking, research on similar compounds provides valuable insights:

Case Study: Antimicrobial Activity of Related Compounds

A study on pyrazole derivatives containing 3,5-bis(trifluoromethyl)phenyl substituents demonstrated significant antimicrobial activity . The table below summarizes some key findings:

CompoundMIC against S. aureus (μg/mL)MIC against MRSA (μg/mL)
210.50.5
260.250.25

These results suggest that the presence of trifluoromethyl groups can contribute to potent antimicrobial activity, which may extend to our compound of interest.

Enzyme Inhibition Potential

Studies on trifluoromethylated compounds have shown promising results in enzyme inhibition. For instance, a recent investigation into CFTR potentiators and inhibitors revealed that trifluoromethyl-containing compounds could modulate channel activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural features:

  • The trifluoromethyl group enhances lipophilicity and metabolic stability .
  • The fluorine atom can form hydrogen bonds and influence the electron distribution in the molecule.
  • The hydrazine moiety is known for its versatile biological activities, including potential antioxidant properties .

Future Research Directions

Given the limited direct data on this compound, several research avenues could be explored:

  • Antimicrobial screening against a panel of bacteria and fungi.
  • Evaluation of cytotoxicity against various cancer cell lines.
  • Investigation of its potential as an enzyme inhibitor, particularly in systems where trifluoromethylated compounds have shown promise.
  • Exploration of its pharmacokinetic properties and metabolic stability.

Properties

Molecular Formula

C7H6F4N2

Molecular Weight

194.13 g/mol

IUPAC Name

[2-fluoro-6-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2/c8-5-3-1-2-4(6(5)13-12)7(9,10)11/h1-3,13H,12H2

InChI Key

AWEFEFLRVKINKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)NN)C(F)(F)F

Origin of Product

United States

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